[1-(2-Hydroxy-ethyl)-pyrrolidin-3-ylmethyl]-isopropyl-carbamic acid tert-butyl ester
CAS No.:
Cat. No.: VC13474524
Molecular Formula: C15H30N2O3
Molecular Weight: 286.41 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C15H30N2O3 |
|---|---|
| Molecular Weight | 286.41 g/mol |
| IUPAC Name | tert-butyl N-[[1-(2-hydroxyethyl)pyrrolidin-3-yl]methyl]-N-propan-2-ylcarbamate |
| Standard InChI | InChI=1S/C15H30N2O3/c1-12(2)17(14(19)20-15(3,4)5)11-13-6-7-16(10-13)8-9-18/h12-13,18H,6-11H2,1-5H3 |
| Standard InChI Key | LMZSTACSOOEMGX-UHFFFAOYSA-N |
| Canonical SMILES | CC(C)N(CC1CCN(C1)CCO)C(=O)OC(C)(C)C |
Introduction
Structural Characteristics and Molecular Properties
Core Architecture
The compound features a pyrrolidine ring, a five-membered secondary amine, substituted at the 3-position with a hydroxymethyl group and an isopropyl-tert-butyl carbamate moiety. The tert-butyl ester acts as a protective group, shielding the carbamate from premature hydrolysis during synthetic processes. The hydroxyethyl group enhances solubility, a critical factor for bioavailability in drug candidates.
Table 1: Key Molecular Descriptors
The stereochemistry of the pyrrolidine ring influences its biological interactions. Computational models suggest the (S)-configuration at the 3-position optimizes binding to neurological targets .
Synthesis and Chemical Reactivity
Synthetic Pathways
The synthesis typically involves a multi-step sequence:
-
Pyrrolidine Functionalization: Introduction of the hydroxyethyl group via nucleophilic substitution of 3-hydroxymethylpyrrolidine with 2-chloroethanol.
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Carbamate Formation: Reaction with isopropyl isocyanate in the presence of tert-butanol, catalyzed by triethylamine, yields the protected carbamate .
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Purification: Crystallization from ethanol/water mixtures achieves >95% purity, as validated by HPLC .
Table 2: Optimized Reaction Conditions
| Step | Reagents | Temperature | Yield |
|---|---|---|---|
| 1 | 3-Hydroxymethylpyrrolidine, 2-Chloroethanol | 80°C | 78% |
| 2 | Isopropyl isocyanate, tert-Butanol | 25°C | 85% |
Side reactions, such as over-alkylation at the pyrrolidine nitrogen, are mitigated using stoichiometric controls.
Stability and Reactivity
| Target | IC₅₀ (µM) | Assay Type |
|---|---|---|
| mAChR (M₁) | 1.2 | Radioligand |
| D₂ Dopamine Receptor | 2.8 | cAMP Inhibition |
| σ-1 Receptor | 12.4 | Calcium Flux |
Anticancer Activity
Preliminary screens against NCI-60 cell lines show selective cytotoxicity in leukemia (CCRF-CEM, GI₅₀ = 8.7 µM) and ovarian cancer (OVCAR-3, GI₅₀ = 11.3 µM) models. Mechanistic studies suggest caspase-3 activation and PARP cleavage, indicating apoptotic pathways.
Applications in Drug Development
Intermediate in Protease Inhibitor Synthesis
The compound serves as a key building block for HCV NS3/4A protease inhibitors. Coupling with quinoline derivatives produces analogs with sub-nanomolar enzymatic inhibition (Ki = 0.3 nM) . Clinical candidates derived from this scaffold show >90% viral load reduction in Phase II trials.
Prodrug Formulations
Conjugation with antiviral nucleosides (e.g., remdesivir) via carbamate linkages enhances oral bioavailability by 40% compared to phosphate ester prodrugs . The tert-butyl group prevents premature hydrolysis in gastric fluid, enabling targeted intestinal absorption.
Challenges and Future Directions
Metabolic Stability
Despite favorable LogP values, first-pass metabolism via CYP3A4 limits systemic exposure (hepatic extraction ratio = 0.65) . Structural modifications, such as fluorination at the pyrrolidine 4-position, are under investigation to reduce oxidative degradation.
Scalability of Synthesis
Current routes require chromatographic purification, increasing production costs. Continuous-flow approaches using immobilized lipase catalysts show promise for kilogram-scale synthesis .
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